molecular formula C14H15N3OS B5874542 (E)-3-(4-ISOPROPYLPHENYL)-N~1~-(1,3,4-THIADIAZOL-2-YL)-2-PROPENAMIDE

(E)-3-(4-ISOPROPYLPHENYL)-N~1~-(1,3,4-THIADIAZOL-2-YL)-2-PROPENAMIDE

Cat. No.: B5874542
M. Wt: 273.36 g/mol
InChI Key: YMDNNURLKSSGHB-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-ISOPROPYLPHENYL)-N~1~-(1,3,4-THIADIAZOL-2-YL)-2-PROPENAMIDE is an organic compound that belongs to the class of propenamides This compound is characterized by the presence of an isopropylphenyl group and a thiadiazolyl group attached to a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-ISOPROPYLPHENYL)-N~1~-(1,3,4-THIADIAZOL-2-YL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with Isopropylphenyl Group: The isopropylphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

    Formation of the Propenamide Backbone: The final step involves the formation of the propenamide backbone through a condensation reaction between the thiadiazolyl intermediate and an appropriate acrylamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-ISOPROPYLPHENYL)-N~1~-(1,3,4-THIADIAZOL-2-YL)-2-PROPENAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or thiadiazole rings are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-3-(4-ISOPROPYLPHENYL)-N~1~-(1,3,4-THIADIAZOL-2-YL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(4-ISOPROPYLPHENYL)-N~1~-(1,3,4-THIADIAZOL-2-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-METHOXYPHENYL)-N~1~-(1,3,4-THIADIAZOL-2-YL)-2-PROPENAMIDE
  • (E)-3-(4-CHLOROPHENYL)-N~1~-(1,3,4-THIADIAZOL-2-YL)-2-PROPENAMIDE
  • (E)-3-(4-FLUOROPHENYL)-N~1~-(1,3,4-THIADIAZOL-2-YL)-2-PROPENAMIDE

Uniqueness

(E)-3-(4-ISOPROPYLPHENYL)-N~1~-(1,3,4-THIADIAZOL-2-YL)-2-PROPENAMIDE is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.

Properties

IUPAC Name

(E)-3-(4-propan-2-ylphenyl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-10(2)12-6-3-11(4-7-12)5-8-13(18)16-14-17-15-9-19-14/h3-10H,1-2H3,(H,16,17,18)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDNNURLKSSGHB-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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